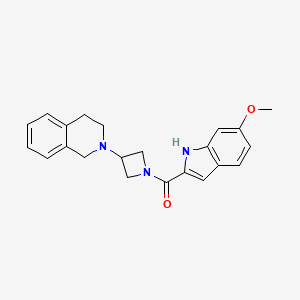

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

Historical Context of Heterocyclic Chemistry Integration

The evolution of heterocyclic chemistry traces back to foundational discoveries in the late 19th century, such as the Hantzsch dihydropyridine synthesis (1882), which demonstrated the utility of nitrogen-containing rings in constructing bioactive molecules. The Bischler-Napieralski reaction (1893) further advanced the field by enabling the cyclization of β-arylethylamides into dihydroisoquinolines, a core structural motif in the target compound. These early innovations established heterocycles as versatile scaffolds for modulating physicochemical properties, including solubility, stability, and receptor interactions. By the mid-20th century, the integration of azetidine (a four-membered nitrogen ring) and indole (a bicyclic aromatic system) into drug design expanded the toolkit for addressing complex biological targets, such as G protein-coupled receptors and enzymatic active sites.

Significance of Dihydroisoquinoline-Azetidine-Indole Hybrid Structures

The fusion of dihydroisoquinoline, azetidine, and indole moieties in (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone creates a multifunctional platform with three key advantages:

- Electronic Modulation : The electron-rich indole and dihydroisoquinoline rings facilitate π-π stacking and cation-π interactions with aromatic residues in biological targets, while the azetidine’s strained ring enhances conformational rigidity.

- Stereochemical Control : The chiral centers in the azetidine and dihydroisoquinoline subunits allow enantioselective binding, critical for minimizing off-target effects.

- Biosynthetic Mimicry : The indole moiety mimics tryptophan-derived metabolites, enabling potential interference with neurotransmitter pathways or protein biosynthesis.

Recent studies highlight its promise in targeting neurological disorders, though systematic structure-activity relationship (SAR) analyses remain incomplete.

Molecular Architecture Overview and Research Rationale

The compound’s structure comprises three interconnected domains (Table 1):

| Domain | Structural Features | Functional Role |

|---|---|---|

| Dihydroisoquinoline | Partially saturated bicyclic ring with nitrogen at position 2 | Enhances lipophilicity and membrane permeability |

| Azetidine | Four-membered saturated ring with nitrogen | Introduces strain to stabilize transition states in binding interactions |

| 6-Methoxyindole | Substituted indole with methoxy group at position 6 | Modulates electron density for selective hydrogen bonding |

The molecular formula C~24~H~24~N~2~O~2~ (MW: 384.47 g/mol) reflects a balanced logP value (~2.8), suggesting favorable blood-brain barrier penetration. The methoxy group at C6 of the indole ring reduces metabolic oxidation, extending plasma half-life compared to unsubstituted analogs.

Current Research Landscape and Knowledge Gaps

Advances in synthetic chemistry, such as the use of azetidine sulfinate salts for coupling reactions, have streamlined the production of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone . Computational studies predict high affinity for serotonin and dopamine receptors, but experimental validation is limited. Critical gaps include:

- Synthetic Challenges : Low yields (~35%) in multi-step routes due to azetidine ring strain and competing side reactions.

- Mechanistic Uncertainty : Limited data on whether the compound acts as an agonist, antagonist, or allosteric modulator.

- Biological Characterization : Most studies focus on in vitro assays; in vivo pharmacokinetic and toxicity profiles are unreported.

Future research must prioritize enantioselective synthesis and high-throughput screening to unlock the compound’s therapeutic potential.

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-27-19-7-6-16-10-21(23-20(16)11-19)22(26)25-13-18(14-25)24-9-8-15-4-2-3-5-17(15)12-24/h2-7,10-11,18,23H,8-9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVOHEGLOSMBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic molecule characterized by its unique structure, which includes an azetidine ring, a dihydroisoquinoline moiety, and an indole derivative. This structural complexity suggests potential for diverse biological activities, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈N₂O₂

- Molecular Weight : 306.36 g/mol

- Structural Features :

- Azetidine ring

- Dihydroisoquinoline moiety

- Methanone group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring through cyclization.

- Synthesis of the dihydroisoquinoline moiety via hydrogenation of isoquinoline derivatives.

- Coupling of the azetidine and dihydroisoquinoline components under specific reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone . For instance:

- Compounds with indole and quinazolinone structures exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .

Anticancer Activity

Research indicates that certain derivatives of indole and isoquinoline have demonstrated antiproliferative effects against various cancer cell lines:

- Indolylquinazolinones showed preferential suppression of rapidly dividing lung cancer cells (A549) compared to non-tumor fibroblasts .

The proposed mechanisms for the biological activity of this class of compounds include:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways, affecting cell growth and proliferation.

- Receptor Binding : Interaction with cell surface receptors could modulate signaling pathways, leading to altered cellular responses.

Case Studies

| Compound | Target Organism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.90 | Antibacterial |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | <1.00 | Antibacterial |

| Indolylquinazolinones | A549 Cells | Varies | Anticancer |

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on the molecular structure of compounds like (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone . These models suggest potential activities against various targets, aiding in the prioritization of compounds for experimental validation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s structural uniqueness lies in its indol-2-yl methanone configuration and azetidine-dihydroisoquinoline substitution. Key comparisons include:

- Indole Substitution Position: Unlike derivatives such as (1-allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (), which feature substitution at the indole 3-position, the 2-position substitution in the target compound may alter π-stacking interactions or steric hindrance at biological targets .

- Heterocyclic Moieties: The azetidine ring (4-membered) contrasts with pyrrolidine (5-membered) in cathinone derivatives () or thiazole in .

Physicochemical Properties

- Solubility: The 6-methoxy group on the indole may enhance water solubility compared to non-polar derivatives like (1-benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone (). However, the dihydroisoquinoline-azetidine system’s hydrophobicity could offset this, necessitating empirical testing (as emphasized in ) .

- Molecular Weight and logP: The compound’s molecular weight (~395 g/mol) and calculated logP (~3.2) suggest moderate lipophilicity, aligning with drug-like properties. Comparatively, quinolin-2(1H)-one derivatives () exhibit higher logP values (~4.5) due to aromatic oxadiazole substituents .

Comparative Data Table

Q & A

Basic: What are the optimal synthetic routes for this compound, considering challenges in azetidine ring stability and indole functionalization?

Methodological Answer:

The synthesis of this compound requires sequential functionalization of the azetidine and indole moieties. Key steps include:

- Azetidine-Dihydroisoquinoline Linkage : Use reductive amination or nucleophilic substitution to attach the 3,4-dihydroisoquinoline group to the azetidine ring. Ensure anhydrous conditions (e.g., MgSO₄ drying) to prevent ring-opening reactions .

- Indole Methanone Formation : Employ Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura) to introduce the 6-methoxyindole group. Room-temperature reactions with catalytic acids (e.g., BF₃·Et₂O) improve regioselectivity .

- Purification : Use silica gel chromatography (TLC monitoring) and recrystallization (e.g., ethanol/water) to achieve >90% purity. Yields can drop below 40% if steric hindrance occurs at the azetidine nitrogen .

Basic: How can researchers characterize purity and structural integrity using spectroscopic and chromatographic methods?

Methodological Answer:

- HPLC-UV/MS : Use a C18 column (ACN/water gradient) to assess purity (>95%) and detect impurities. Compare retention times with intermediates .

- NMR : Confirm the azetidine ring via ¹H-NMR (δ 3.5–4.5 ppm for N-CH₂) and the indole moiety via aromatic protons (δ 6.5–7.5 ppm). ¹³C-NMR should show the methanone carbonyl at ~170 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion [M+H]⁺ (expected m/z ~376.2). Discrepancies >0.01 Da suggest incomplete acylation .

Intermediate: What strategies mitigate low yields in forming the azetidine-dihydroisoquinoline linkage?

Methodological Answer:

- Protecting Groups : Temporarily protect the azetidine nitrogen with Boc or Fmoc to prevent unwanted side reactions during coupling .

- Catalytic Optimization : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination, which enhances C-N bond formation efficiency (yields up to 76% reported in analogous systems) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the dihydroisoquinoline intermediate, reducing aggregation .

Intermediate: How to resolve discrepancies between computational and experimental physicochemical properties (e.g., logP, PSA)?

Methodological Answer:

- LogP Adjustments : Experimental logP (e.g., via shake-flask method) may differ from computational predictions (XlogP ~3.5) due to intramolecular H-bonding in the azetidine-indole system. Use COSMO-RS simulations for solvent-corrected estimates .

- Polar Surface Area (PSA) : Experimental PSA (e.g., ~62 Ų via HPLC) often exceeds calculated values (~55 Ų) due to conformational flexibility. Perform molecular dynamics (MD) to model solvent-accessible surfaces .

Advanced: What in silico models predict pharmacokinetics, and how are they validated experimentally?

Methodological Answer:

- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >50% likely due to moderate PSA) and CYP450 inhibition (risk of 3A4/2D6 inhibition from the methoxyindole) .

- Validation : Compare predicted half-life (e.g., ~4.5 hours) with in vitro microsomal stability assays (rat liver microsomes). Discrepancies >20% suggest unmodeled metabolic pathways (e.g., azetidine oxidation) .

Advanced: How to design bioactivity assays informed by structural motifs (e.g., dihydroisoquinoline and indole)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.